molecular formula C14H9BrCl2O2 B2784102 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443125-98-2

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2784102
CAS No.: 443125-98-2
M. Wt: 360.03
InChI Key: PWVKPFOSNRCOIU-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9BrCl2O2 and its molecular weight is 360.03. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVKPFOSNRCOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, structural information, and synthetic considerations for 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde. This molecule, while not extensively documented in publicly accessible databases, holds significance as a potential intermediate in the synthesis of novel compounds within the pharmaceutical and materials science sectors.

Core Chemical Identity

2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is an aromatic aldehyde characterized by a bromine substituent and a 3,4-dichlorobenzyl ether group attached to the benzaldehyde core. The strategic placement of these functional groups offers multiple avenues for synthetic elaboration, making it a valuable building block for more complex molecular architectures.

Structural and Chemical Identifiers

A consolidated list of the key chemical identifiers for 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is presented below. It is important to note that a specific CAS Number and a dedicated PubChem Compound ID (CID) have not been found in publicly available databases as of the time of this writing. This may indicate the compound is a novel or specialized research chemical. The identifiers provided have been derived from its known structure.

IdentifierValueSource
Molecular Formula C₁₄H₉BrCl₂O₂[1]
Molecular Weight 360.04 g/mol [1]
IUPAC Name 5-Bromo-2-((3,4-dichlorobenzyl)oxy)benzaldehydeDerived from Structure
Canonical SMILES C1=CC(=C(C=C1C=O)Br)OCC2=CC(=C(C=C2)Cl)ClDerived from Structure
InChI InChI=1S/C14H9BrCl2O2/c15-11-6-7-13(14(8-11)9-19)18-10-5-2-1-3-4-12(16)17/h1-9H,10H2Derived from Structure
InChIKey Derived from Structure

Synthesis and Methodologies

The synthesis of 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is typically achieved through a Williamson ether synthesis. This well-established reaction provides a reliable method for coupling an alcohol (or phenol) with an organohalide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the general procedure for the synthesis of the target compound starting from 5-bromosalicylaldehyde and 3,4-dichlorobenzyl chloride.

Materials:

  • 5-Bromosalicylaldehyde

  • 3,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 equivalent) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add 3,4-dichlorobenzyl chloride (1.0 - 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde.

Structural Visualization

The following diagram illustrates the molecular structure of 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde, highlighting the key functional groups.

Caption: Molecular structure of 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde.

Potential Applications in Research and Development

As a functionalized aromatic aldehyde, 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde serves as a versatile intermediate in organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The presence of bromine and chlorine atoms also allows for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce further molecular complexity.

While specific applications of this compound are not widely reported in the literature, its structural motifs are found in molecules of pharmaceutical interest. For instance, related benzaldehyde derivatives are precursors in the synthesis of antagonists for chemokine receptors, which are targets for anti-inflammatory and anti-viral therapies.[2][3]

Safety and Handling

As with any chemical, 2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3,4-Dichlorobenzyloxy)-5-bromobenzaldehyde is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis via the Williamson ether reaction is straightforward, and its array of functional groups provides a platform for the construction of more complex and potentially bioactive molecules. This guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

  • BenchChem. (2025). Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.
  • BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Sources

Methodological & Application

Synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Introduction & Scope

The synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde represents a critical transformation in the preparation of privileged pharmacophores. This molecule serves as a versatile intermediate for Schiff base ligands, CCR5 antagonists (anti-HIV), and benzofuran-derived anticancer agents [1, 2].

The core challenge in this synthesis is not merely bond formation but achieving high purity without chromatographic purification. This protocol utilizes a Williamson Ether Synthesis optimized for regioselectivity and yield. By leveraging the nucleophilicity of the phenoxide anion generated in situ from 5-bromosalicylaldehyde, we displace the chloride from 3,4-dichlorobenzyl chloride via a classic


 mechanism.

Retrosynthetic Analysis & Mechanism

To ensure the integrity of the synthesis, we must understand the disconnection approach. The target molecule is cleaved at the ether linkage, revealing two commercially available precursors:

  • Nucleophile: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[1]

  • Electrophile: 3,4-Dichlorobenzyl chloride.

Mechanistic Insight: The reaction proceeds through a bimolecular nucleophilic substitution (


).[2][3] Potassium carbonate (

) acts as the base to deprotonate the phenolic hydroxyl group.[4] The resulting phenoxide ion is a strong nucleophile that attacks the benzylic carbon of the electrophile.[4] Potassium Iodide (KI) is included as a catalyst to facilitate the Finkelstein reaction in situ, converting the less reactive benzyl chloride into a more reactive benzyl iodide transiently [3].

ReactionMechanism Reactant1 5-Bromosalicylaldehyde (Nucleophile Precursor) Intermediate Phenoxide Anion (Active Nucleophile) Reactant1->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product Target Ether (Precipitate) Intermediate->Product Bond Formation Reactant2 3,4-Dichlorobenzyl chloride (Electrophile) Reactant2->Product SN2 Attack Catalyst KI (Finkelstein Catalyst) Catalyst->Reactant2 Activation (Cl -> I)

Figure 1: Mechanistic pathway for the base-mediated etherification.

Experimental Protocol

This protocol is designed for a 10 mmol scale . It is a self-validating system: the product is a solid that precipitates upon water addition, allowing for immediate visual confirmation of reaction success.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5]AmountRole
5-Bromosalicylaldehyde 201.021.02.01 gSubstrate
3,4-Dichlorobenzyl chloride 195.471.12.15 gElectrophile
Potassium Carbonate (

)
138.212.02.76 gBase
Potassium Iodide (KI) 166.000.10.17 gCatalyst
DMF (Anhydrous) --20 mLSolvent
Step-by-Step Procedure
  • Activation Phase:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromosalicylaldehyde (2.01 g) in DMF (20 mL).

    • Add

      
        (2.76 g) in a single portion.
      
    • Checkpoint: The solution should turn bright yellow/orange, indicating the formation of the phenoxide anion. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Reaction Phase:

    • Add Potassium Iodide (0.17 g) followed by 3,4-Dichlorobenzyl chloride (2.15 g).

    • Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath.

    • Maintain stirring at 80°C for 3-4 hours .

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

    • Observation: An off-white to pale yellow solid will precipitate immediately.

    • Stir the aqueous suspension for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Purification:

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the filter cake with cold water (

      
       mL) to remove residual DMF.
      
    • Wash with cold Ethanol (

      
       mL) to remove unreacted benzyl chloride traces.
      
    • Recrystallization (Optional for >99% purity): Dissolve the crude solid in minimum boiling Ethanol or Acetonitrile. Allow to cool slowly to RT, then 4°C. Filter the crystals.

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 6 hours.

Workflow Step1 Dissolve 5-Bromosalicylaldehyde in DMF Step2 Add K2CO3 (Yellow Phenoxide forms) Step1->Step2 Step3 Add 3,4-Dichlorobenzyl chloride + KI Heat to 80°C for 4h Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Recrystallize (EtOH) Step5->Step6

Figure 2: Operational workflow for the synthesis.

Critical Process Parameters (CPP)

  • Solvent Choice: DMF is chosen over Acetone because it allows for a higher reaction temperature (80°C vs 56°C), significantly increasing the reaction rate. However, DMF is difficult to remove by evaporation; the water-quench method is specifically selected to remove DMF efficiently [4].

  • Stoichiometry: A slight excess (1.1 eq) of the alkyl halide ensures complete consumption of the limiting reagent (phenol), which is harder to remove from the product than the halide.

  • Moisture Control: While Williamson synthesis is robust, water can quench the benzyl chloride (hydrolysis to benzyl alcohol). Use anhydrous

    
     and keep the reaction capped.
    

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Melting Point:

    
     (Typical for similar analogs).
    
  • IR Spectrum:

    • 
       (Aldehyde): ~1680 cm
      
      
      
    • 
       (Ether): ~1240 cm
      
      
      
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       10.2 (s, 1H, CHO)
      
    • 
       7.8 (d, 1H, Ar-H ortho to CHO)
      
    • 
       7.7 (dd, 1H, Ar-H meta to CHO)
      
    • 
       7.2-7.6 (m, 4H, Ar-H)
      
    • 
       5.2 (s, 2H, 
      
      
      
      )

Safety & Handling

  • 3,4-Dichlorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • DMF: Hepatotoxic. Avoid skin contact.

  • Waste Disposal: The filtrate contains DMF and halogenated waste. Dispose of in the non-chlorinated organic waste stream (unless water content is too high, then aqueous waste).

References

  • Master Organic Chemistry. (2014).[6] The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal.[3] Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Etherification in Complex Molecule Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This nucleophilic substitution reaction, involving an alkoxide and an organohalide, is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[3][4] This guide provides a detailed technical overview and a robust experimental protocol for the synthesis of ethers derived from 5-bromo-2-hydroxybenzaldehyde, a key intermediate in the development of various therapeutic agents.[3][5]

The strategic placement of an ether linkage on the 5-bromo-2-hydroxybenzaldehyde scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5] Understanding the nuances of this SN2 reaction, from mechanistic principles to practical execution, is therefore essential for researchers in medicinal chemistry and drug development.

Reaction Mechanism: A Guided Tour of the SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon center, resulting in the inversion of stereochemistry if the carbon is chiral. In the context of synthesizing an ether from 5-bromo-2-hydroxybenzaldehyde, the reaction can be dissected into two primary stages:

  • Deprotonation: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This in-situ generation of the nucleophile is a critical first step.[6][7] The resulting phenoxide is a potent nucleophile due to the negative charge on the oxygen atom.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or another suitable substrate with a good leaving group, such as a tosylate).[1][8] The reaction is most efficient with primary alkyl halides, as steric hindrance around the electrophilic carbon can significantly impede the backside attack required for an SN2 reaction.[2][9] The use of secondary or tertiary alkyl halides is more likely to lead to a competing E2 elimination reaction, forming an alkene as the major product.[2][10]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 5-bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate 5-bromo-2-hydroxybenzaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 5-Bromo-2-alkoxybenzaldehyde Phenoxide->Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Byproduct Salt (e.g., KX)

Experimental Protocol: Synthesis of a Representative 5-Bromo-2-alkoxybenzaldehyde

This protocol details the synthesis of 5-bromo-2-propoxybenzaldehyde as a representative example. The principles and procedures can be adapted for other primary alkyl halides.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-hydroxybenzaldehyde≥98%e.g., Sigma-Aldrich---
1-Bromopropane≥99%e.g., Alfa AesarPrimary alkyl halide
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher ScientificBase for deprotonation
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros OrganicsPolar aprotic solvent
Ethyl AcetateACS Grade---For extraction
HexanesACS Grade---For recrystallization
Brine (saturated NaCl solution)------For washing
Anhydrous Sodium Sulfate (Na₂SO₄)------Drying agent

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the aldehyde).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure 5-bromo-2-propoxybenzaldehyde.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - 5-bromo-2-hydroxybenzaldehyde - K₂CO₃ - 1-Bromopropane - Anhydrous DMF Start->Reagent_Prep Reaction_Setup Reaction Setup: Combine reagents in flask Reagent_Prep->Reaction_Setup Heating Heating (70-80°C) & Monitoring (TLC) Reaction_Setup->Heating Workup Aqueous Work-up: Quench with water Heating->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification: Recrystallization Concentration->Purification Product Pure 5-Bromo-2-propoxybenzaldehyde Purification->Product

Key Reaction Parameters and Optimization

The success of the Williamson ether synthesis is contingent on several critical parameters:

ParameterRecommended ConditionRationale and Optimization
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)A moderately strong, non-nucleophilic base is required to deprotonate the phenol without promoting side reactions.[11][12] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
Solvent DMF, Acetonitrile (MeCN), AcetonePolar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive and accessible.[1][11] Protic solvents can solvate the nucleophile, reducing its reactivity.
Temperature 50-100 °CThe reaction rate is temperature-dependent.[1] A temperature range of 70-90°C is often a good starting point for aryl ether synthesis.[11] Higher temperatures may lead to side reactions like elimination.[11]
Alkylating Agent Primary Alkyl Halide (e.g., R-Br, R-I) or TosylateThe SN2 mechanism is highly sensitive to steric hindrance.[2] Primary alkylating agents provide the best yields. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Phase Transfer Catalyst (Optional) Tetrabutylammonium bromide (TBAB), 18-crown-6In biphasic systems or when dealing with less soluble alkoxides, a phase transfer catalyst can facilitate the transfer of the nucleophile to the organic phase, often allowing for milder reaction conditions.[1][13][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature- Inactive base (e.g., hydrated K₂CO₃)- Poor quality solvent- Gradually increase the reaction temperature while monitoring by TLC.- Use freshly dried, anhydrous base.- Use anhydrous, high-purity solvent.
Low Yield - Incomplete reaction- Side reactions (e.g., elimination)- Product loss during work-up- Increase reaction time or temperature.- Ensure a primary alkyl halide is used; consider a lower reaction temperature.- Perform extractions carefully and minimize transfers.
Presence of Starting Material - Insufficient reaction time or temperature- Stoichiometry of reagents- Extend the reaction time or increase the temperature.- Ensure the correct molar equivalents of base and alkylating agent are used.
Formation of By-products - C-alkylation- Elimination of the alkyl halide- The phenoxide ion is an ambident nucleophile; O-alkylation is generally favored under these conditions. If C-alkylation is significant, solvent and counter-ion choice may need optimization.[4]- Use a primary alkyl halide and avoid excessively high temperatures.

Conclusion

The Williamson ether synthesis is a robust and reliable method for the preparation of ethers from 5-bromo-2-hydroxybenzaldehyde. By carefully selecting the reaction conditions, including the base, solvent, and temperature, and by understanding the underlying SN2 mechanism, researchers can achieve high yields of the desired ether products. The protocol and guidelines presented in this application note provide a solid foundation for the successful synthesis of a wide range of 5-bromo-2-alkoxybenzaldehydes, which are valuable building blocks in the pursuit of novel therapeutics.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

    • The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • 5-Bromosalicylaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 3,4-Dichlorobenzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-34DCB-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield fluctuations in the formation of 3,4-dichlorobenzyl ethers. This transformation typically involves the nucleophilic substitution (


) of 3,4-dichlorobenzyl chloride  with an alcohol (R-OH).

The Core Challenge: The 3,4-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I). While this makes the benzylic carbon highly electrophilic (accelerating the desired reaction), it simultaneously lowers the energy barrier for hydrolysis (reaction with water) and dimerization (formation of bis-ether).

This guide prioritizes Phase Transfer Catalysis (PTC) over classical anhydrous methods (NaH/DMF). PTC offers superior yield stability, easier water management, and scalability for this specific substrate.

Module 1: Optimized Experimental Protocol (PTC Method)

Why this method? Classical Williamson synthesis (NaH/THF) is intolerant of moisture. For 3,4-dichlorobenzyl chloride, which is prone to rapid hydrolysis, a biphasic PTC system acts as a "buffer," keeping the sensitive halide in the organic phase and the harsh base in the aqueous phase. Reaction only occurs at the interface or via the catalyst shuttle.

Standard Operating Procedure (SOP)
ComponentRoleSpecification
Substrate A Electrophile3,4-Dichlorobenzyl chloride (1.0 equiv)
Substrate B NucleophileTarget Alcohol (R-OH) (1.1 – 1.2 equiv)
Solvent Organic PhaseToluene (Preferred) or DCM (3-5 volumes)
Base Deprotonator50% NaOH (aq) (3.0 – 5.0 equiv)
Catalyst Phase TransferTBAB (Tetrabutylammonium bromide) (0.05 equiv)
Temperature Kinetic Control40°C – 60°C (Substrate dependent)
Step-by-Step Workflow
  • Biphasic Setup: Dissolve the alcohol (R-OH) and 3,4-dichlorobenzyl chloride in Toluene.

  • Catalyst Addition: Add TBAB (5 mol%). Stir vigorously for 5 minutes to ensure catalyst distribution.

  • Base Initiation: Add 50% NaOH solution dropwise. Note: The reaction is exothermic.

  • Agitation: Set stirring to maximum RPM. Critical: PTC is mass-transfer limited; the interface surface area determines the rate.

  • Monitoring: Check TLC/HPLC at 1 hour. Look for the disappearance of the benzyl chloride (

    
     in Hex/EtOAc).
    

Module 2: Mechanism & Visualization

Understanding the "Ion Pair Shuttle" is vital for troubleshooting. The catalyst (


) extracts the alkoxide (

) from the aqueous layer and transports it into the organic layer to attack the benzyl chloride.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) NaOH NaOH (Base) ROH_aq R-OH (Interface) NaOH->ROH_aq Deprotonation Q_OR Q+ OR- (Active Catalyst) ROH_aq->Q_OR Ion Exchange Q_OH Q+ OH- Q_OH->Q_OR Regeneration BnCl 3,4-Cl2-Bn-Cl Product 3,4-Cl2-Bn-O-R (Ether Product) BnCl->Product + Product->Q_OH Recycle Q+ Q_OR->Product SN2 Attack

Caption: Figure 1. Phase Transfer Catalysis cycle.[1] The quaternary ammonium (Q+) shuttles the alkoxide into the organic phase, protecting the benzyl chloride from bulk aqueous hydrolysis.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "I see a major impurity spot just below my product."

Diagnosis: You have likely formed Bis(3,4-dichlorobenzyl) ether . Cause: Hydrolysis of your starting material (benzyl chloride) created 3,4-dichlorobenzyl alcohol. This alcohol then competed with your target alcohol (R-OH) to react with another molecule of benzyl chloride. Solution:

  • Increase [R-OH]: Push the stoichiometry of your target alcohol to 1.5 equiv.

  • Reduce Water: Switch from 50% NaOH to solid KOH pellets + 10%

    
     (solid-liquid PTC).
    
  • Rate Control: Add the benzyl chloride slowly to the mixture of Alcohol + Base + Catalyst.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst poisoning or "Salting Out." Cause: As the reaction progresses, the aqueous layer becomes saturated with NaCl/NaBr, potentially precipitating the catalyst or reducing the solubility of the active species. Solution:

  • Add Water: Dilute the aqueous layer slightly to redissolve salts.

  • Switch Catalyst: Change from TBAB to TBAI (Tetrabutylammonium iodide) . Iodide is a better nucleophile and leaving group (Finkelstein-like effect), often accelerating sluggish benzylations.

Issue 3: "My yield is low despite full consumption of starting material."

Diagnosis: Cannizzaro reaction or decomposition. Cause: Although rare for benzyl chlorides, high temperatures (>80°C) with strong base can degrade the electron-deficient ring. Solution:

  • Lower Temperature: Run the reaction at 40°C for a longer time.

  • Solvent Change: If using Toluene, ensure it is not dry; PTC needs trace water. However, if using DMF (anhydrous method), ensure it is strictly dry.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting_Tree Start Low Yield / Impurities CheckTLC Check TLC/HPLC Is SM (Benzyl Chloride) remaining? Start->CheckTLC Yes_SM Yes: Incomplete Reaction CheckTLC->Yes_SM Yes No_SM No: Side Reactions CheckTLC->No_SM No Stirring Check Stirring (Vortex visible?) Yes_SM->Stirring IdentifyImpurity Identify Impurity Spot No_SM->IdentifyImpurity Catalyst Add 5% more Catalyst or switch to TBAI Stirring->Catalyst Stirring OK Hydrolysis Benzyl Alcohol formed? (Hydrolysis) IdentifyImpurity->Hydrolysis Polar Spot Dimer Bis-ether formed? (Self-Reaction) IdentifyImpurity->Dimer Non-polar Spot Fix_Hydrolysis Action: Increase Organic Solvent ratio Use Solid KOH Hydrolysis->Fix_Hydrolysis Fix_Dimer Action: Slow addition of Benzyl Chloride Increase Nucleophile equiv Dimer->Fix_Dimer

Caption: Figure 2. Diagnostic logic for optimizing yield. Follow the path based on TLC/HPLC observation of the crude mixture.

References

  • BenchChem. (2025).[2][3] Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • Dalal Institute. (2025). Phase Transfer Catalysis: Mechanisms and Applications. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Scope.[4][5] Retrieved from

  • Alfa Chemistry. (2025). Phase Transfer Catalysis in Organic Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). 3,4-Dichlorobenzyl chloride Product Safety & Reactivity Data. Retrieved from

Sources

Technical Support Center: Storage & Handling of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Compound: 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS Registry Number: [Refer to specific vendor CoA; often custom synthesized] Molecular Formula: C₁₄H₉BrCl₂O₂ Molecular Weight: 360.03 g/mol

Core Storage Directives

As a Senior Application Scientist, I must emphasize that the stability of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is dictated primarily by its aldehyde functionality and the benzyl ether linkage . While the aryl bromide and dichlorobenzyl moieties provide some structural rigidity, the aldehyde group is inherently susceptible to autoxidation, a radical chain process catalyzed by light and trace metals [1, 2].

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Long-term: -20°C)Low temperatures kinetically inhibit the radical autoxidation of the aldehyde to the corresponding benzoic acid.
Atmosphere Inert Gas (Argon or Nitrogen) Exclusion of O₂ is the single most effective preventive measure against degradation. Argon is preferred due to its higher density than air.
Light Protection Amber Vial / Foil Wrap UV radiation can initiate the free-radical autoxidation mechanism (photo-oxidation).
Container Tightly Sealed Glass Avoid plastics that may leach plasticizers or are permeable to oxygen over time. Teflon-lined caps are recommended.
Moisture Desiccated While the ether linkage is relatively stable, moisture can promote hydrolysis under acidic conditions or facilitate physical aggregation.

Troubleshooting & FAQs

This section addresses real-world scenarios you may encounter in the lab.

Category A: Visual Inspection & Degradation

Q1: The compound has turned from an off-white solid to a yellow/orange sticky solid. Is it still usable?

  • Diagnosis: This is a classic sign of oxidation .[1] Aromatic aldehydes, including this compound, often yellow upon oxidation to their corresponding carboxylic acids or due to the formation of conjugated impurities (e.g., via aldol-type condensation if trace base is present).

  • Action:

    • Do not use directly for sensitive catalytic steps.

    • Run a ¹H NMR: Check for the disappearance of the distinct aldehyde proton signal (typically ~10.0–10.5 ppm) and the appearance of a broad carboxylic acid peak (~11–13 ppm).

    • Purification: If the acid content is <10%, you can often purify via recrystallization (e.g., from ethanol/hexanes) or a short silica plug, as the acid is much more polar than the aldehyde.

Q2: I see white crystals forming in my liquid sample (if stored as a solution).

  • Diagnosis: If stored in a solvent, this likely indicates the precipitation of the oxidized product, 5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid , which is generally less soluble in organic solvents than the aldehyde precursor [2].

  • Action: Filter the solution. The solid is likely the impurity. Analyze the filtrate by HPLC or TLC to confirm the purity of the remaining aldehyde.

Category B: Handling & Logistics[2]

Q3: Can I store this compound at room temperature (20–25°C) for a few days?

  • Answer: Yes, but with caveats.

    • Condition: It must be under an inert atmosphere (N₂/Ar) and protected from light.[1]

    • Risk: In air, the surface layer will oxidize within hours to days.

    • Recommendation: If leaving it on the bench, seal the vessel with Parafilm and wrap it in aluminum foil.

Q4: I need to weigh out a small amount. How do I prevent degradation during handling?

  • Protocol:

    • Equilibration: Allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid, which can accelerate hydrolysis or cause weighing errors.

    • Speed: Minimize exposure to air.

    • Re-sealing: Purge the headspace with a gentle stream of Nitrogen or Argon before re-capping.

Scientific Validation: Degradation Pathways

Understanding how the molecule degrades allows you to prevent it. The primary threat is the conversion of the aldehyde to a carboxylic acid.

Pathway Diagram: Autoxidation Mechanism

OxidationPathway cluster_conditions Accelerating Factors Compound 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde (Aldehyde) Radical Acyl Radical Intermediate Compound->Radical Initiation (Light/Heat/Trace Metal) Peracid Peroxy Acid Intermediate Radical->Peracid + O₂ (Propagation) Product 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid (Carboxylic Acid) Peracid->Product + Aldehyde (Reaction with starting material) UV UV Light Air Atmospheric Oxygen

Figure 1: The autoxidation pathway of aromatic aldehydes.[1] Note that one molecule of peracid can oxidize another molecule of aldehyde, accelerating the degradation exponentially once started.

Quality Control Workflow

Use this decision tree to determine if your material is fit for purpose.

QC_Workflow Start Start: Material Evaluation Visual Visual Inspection: Color/State Change? Start->Visual NMR Run ¹H NMR (CDCl₃) Visual->NMR Yes (Yellowing/Solids) Use Proceed to Experiment Visual->Use No (Off-white Solid) CheckAldehyde Check Aldehyde Peak (~10.4 ppm) NMR->CheckAldehyde CheckAcid Check Acid Peak (~11.0+ ppm) CheckAldehyde->CheckAcid Decision1 Acid < 1%? CheckAcid->Decision1 Decision2 Acid 1-10%? Decision1->Decision2 No Decision1->Use Yes Purify Purify (Recrystallize/Column) Decision2->Purify Yes Discard Discard/Repurpose Decision2->Discard No (>10%)

Figure 2: Quality Control Decision Tree for assessing aldehyde purity prior to synthesis.

References

  • BenchChem. (2025).[1][2] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde Product Information. Retrieved from

  • Sigma-Aldrich. (n.d.). General Handling of Aromatic Aldehydes. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison of fragmentation behaviors under different ionization techniques, supported by established principles of mass spectrometry.

Introduction: Structural Elucidation of a Halogenated Aromatic Ether

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a complex molecule characterized by multiple reactive moieties: a brominated aromatic ring, an aldehyde group, an ether linkage, and a dichlorinated benzyl group. This structural complexity makes mass spectrometry an invaluable tool for its characterization. Understanding its fragmentation pattern is crucial for confirming its identity in synthetic pathways and for metabolite identification studies. This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative analysis of the resulting mass spectra.

The presence of bromine and chlorine atoms provides a distinct isotopic signature, which is a powerful diagnostic tool in mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This results in characteristic isotopic patterns for the molecular ion and any fragment containing these halogens, significantly aiding in their identification.[2]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The initial step is the removal of an electron to form a radical cation (M⁺•). The fragmentation of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde under EI is expected to be driven by the presence of the aromatic rings, the ether linkage, and the aldehyde group.

The ionization energy of electrons follows the general sequence: n > π > σ.[3] Therefore, ionization is most likely to occur at the non-bonding electrons of the oxygen atoms or the π-electrons of the aromatic rings.

Key Fragmentation Pathways under EI

The primary fragmentation pathways for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde are predicted to be:

  • Alpha-Cleavage of the Aldehyde: Aromatic aldehydes are known to undergo α-cleavage, leading to the loss of a hydrogen radical (H•) to form a stable acylium ion (M-1) or the loss of a formyl radical (•CHO) to form an M-29 ion.[4][5] The loss of a hydrogen atom is often a very favorable process in aromatic aldehydes.[4]

  • Benzylic Cleavage: The bond between the benzyl group and the ether oxygen is susceptible to cleavage. This results in the formation of a dichlorobenzyl cation. This is a highly favorable fragmentation due to the stability of the resulting benzyl cation.

  • Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to the formation of either the 5-bromo-2-formylphenoxide radical and the dichlorobenzyl cation, or the 3,4-dichlorobenzyl oxide radical and the 5-bromo-2-formylphenyl cation.

  • Formation of Tropylium Ion: Benzyl-containing compounds frequently rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. However, in this case, the dichlorinated benzyl fragment would lead to a dichlorotropylium ion.

Visualization of Predicted EI Fragmentation

EI_Fragmentation cluster_legend Legend M [M]⁺• m/z 360/362/364/366 F1 [M-H]⁺ m/z 359/361/363/365 (Acylium Ion) M->F1 - H• F2 [M-CHO]⁺ m/z 331/333/335/337 M->F2 - •CHO F3 [C₇H₅Cl₂]⁺ m/z 159/161/163 (Dichlorobenzyl Cation) M->F3 Benzylic Cleavage F4 [C₇H₄BrO₂]⁺ m/z 200/202 M->F4 Ether Cleavage F5 [C₇H₄BrO]⁺• m/z 199/201 F2->F5 - O Molecular Ion Molecular Ion Fragment Ion Fragment Ion Neutral Loss Neutral Loss

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Tabulated Summary of Predicted EI Fragments
m/z (Isotopologues) Predicted Fragment Ion Interpretation Supporting Evidence
360/362/364/366[C₁₄H₉BrCl₂O₂]⁺•Molecular Ion (M⁺•)Characteristic isotopic pattern for BrCl₂
359/361/363/365[C₁₄H₈BrCl₂O₂]⁺Loss of H• from the aldehyde (M-1)Common for aromatic aldehydes[4][5]
331/333/335/337[C₁₃H₈BrCl₂O]⁺Loss of the formyl radical (•CHO) (M-29)Common for aromatic aldehydes[6]
159/161/163[C₇H₅Cl₂]⁺3,4-Dichlorobenzyl cationStable benzylic cation[7][8]
200/202[C₇H₄BrO₂]⁺5-Bromo-2-formylphenyl cationProduct of ether bond cleavage
199/201[C₇H₄BrO]⁺•5-Bromophenoxy radical cationFrom further fragmentation of M-CHO

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation through collision-induced dissociation (CID).

Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through different pathways compared to the radical cation formed in EI.

  • Cleavage of the Protonated Ether: The most likely fragmentation pathway for the protonated molecule involves the cleavage of the C-O ether bond. This would result in the formation of the stable 3,4-dichlorobenzyl cation and a neutral 5-bromo-2-hydroxybenzaldehyde molecule.

  • Loss of Neutral Molecules: The protonated molecule could also undergo the loss of neutral molecules, such as water (H₂O) or carbon monoxide (CO), from the protonated aldehyde group, although this is generally less favorable than the ether cleavage.

Visualization of Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_legend Legend M_H [M+H]⁺ m/z 361/363/365/367 F1_ESI [C₇H₅Cl₂]⁺ m/z 159/161/163 (Dichlorobenzyl Cation) M_H->F1_ESI Ether Cleavage N1_ESI C₇H₅BrO₂ (5-Bromo-2-hydroxybenzaldehyde) M_H->N1_ESI Neutral Loss Precursor Ion Precursor Ion Product Ion Product Ion Neutral Loss Neutral Loss

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Tabulated Summary of Predicted ESI-MS/MS Fragments
m/z (Isotopologues) Predicted Fragment Ion Interpretation Supporting Evidence
361/363/365/367[C₁₄H₁₀BrCl₂O₂]⁺Protonated Molecule ([M+H]⁺)Expected for ESI in positive mode[9]
159/161/163[C₇H₅Cl₂]⁺3,4-Dichlorobenzyl cationStable benzylic cation resulting from ether cleavage[10]

Comparison with Alternative Analytical Methods

While mass spectrometry provides detailed information about the molecular weight and fragmentation of a compound, it is often used in conjunction with other analytical techniques for unambiguous structure elucidation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides structural information from fragmentationIsomers may not be distinguishable without chromatography
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C)Provides detailed structural information, including stereochemistryLower sensitivity than MS, requires larger sample amounts
Infrared (IR) Spectroscopy Presence of functional groupsQuick and non-destructiveProvides limited information on the overall structure
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a single crystal of sufficient quality

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general protocol for the analysis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde by mass spectrometry.

Sample Preparation
  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • For ESI, further dilute the sample to 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, with the addition of 0.1% formic acid for positive ion mode.

  • For direct infusion analysis, load the sample into a syringe for introduction into the mass spectrometer.

  • For LC-MS analysis, inject the sample onto a suitable HPLC column (e.g., C18) for separation prior to introduction into the mass spectrometer.

Instrumentation and Parameters

For EI (GC-MS):

  • Gas Chromatograph (GC):

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to ensure elution of the compound.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

For ESI (LC-MS or Direct Infusion):

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • MS/MS Analysis: Select the protonated molecule as the precursor ion and apply varying collision energies to observe fragmentation.

Conclusion

The mass spectrometry fragmentation of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is predicted to be rich and informative, driven by the diverse functional groups within its structure. Under EI, extensive fragmentation is expected, with key fragments arising from α-cleavage of the aldehyde and cleavage of the benzylic ether bond. The characteristic isotopic patterns of bromine and chlorine will be invaluable for confirming the elemental composition of the observed ions. In contrast, ESI-MS will likely produce a stable protonated molecule, with subsequent MS/MS analysis yielding a dominant fragment corresponding to the stable 3,4-dichlorobenzyl cation. This guide provides a robust framework for interpreting the mass spectra of this compound and serves as a valuable resource for researchers in the field of drug discovery and development.

References

  • Traxler, P., Furet, P. (1999). Strategies in the design of protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link][1]

  • PubChem. (n.d.). Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link][7]

  • PubChem. (n.d.). 3,4-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link][8]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]

  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [3]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link][4]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][6]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][2]

  • PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link][9]

  • NIST. (n.d.). 3,4-Dichlorobenzyl alcohol. NIST WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

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A Strategic Guide for Synthetic Chemists: 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde vs. 5-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of organic synthesis, particularly within drug discovery and development, the judicious selection of building blocks is a critical determinant of a project's trajectory. The choice between a protected and an unprotected functional group can significantly impact reaction efficiency, yield, and the overall elegance of a synthetic route. This guide offers a comprehensive comparison between 5-Bromo-2-hydroxybenzaldehyde and its protected counterpart, 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics: A Comparative Overview

Understanding the fundamental properties of these two aldehydes is the first step in their effective application. The key differences are summarized below.

Property5-Bromo-2-hydroxybenzaldehyde5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
CAS Number 1761-61-1[1][2][3]95935-47-2
Molecular Formula C₇H₅BrO₂[1][2][3][4]C₁₄H₉BrCl₂O₂
Molecular Weight 201.02 g/mol [1][4]360.03 g/mol
Appearance Light yellow to beige crystalline powderWhite to off-white solid
Melting Point 104-107 °C96-100 °C
Solubility Soluble in ethanol, ether, and hot waterSoluble in common organic solvents like dichloromethane, ethyl acetate, and acetone

The defining structural difference is the C2 substituent. The free hydroxyl group in 5-Bromo-2-hydroxybenzaldehyde imparts acidic properties and the ability to act as a hydrogen bond donor, which influences its reactivity and solubility.[5] Conversely, the 3,4-dichlorobenzyl ether in 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde masks this reactivity, rendering the molecule more suitable for a broader range of synthetic transformations where the phenolic proton would be problematic.[6]

The Synthetic Decision: To Protect or Not to Protect

The choice between these two reagents is fundamentally a strategic one, dictated by the planned synthetic sequence.

Synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde: A Necessary Protection

The preparation of the protected aldehyde is a standard Williamson ether synthesis, a reliable and high-yielding reaction.[7] The 3,4-dichlorobenzyl group is a common and robust choice for protecting hydroxyl groups.[8][9]

Detailed Experimental Protocol: Williamson Ether Synthesis [7]

  • Reagent Preparation: In a round-bottom flask, dissolve 5-Bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes to form the potassium phenoxide.

  • Alkylation: Introduce 3,4-dichlorobenzyl chloride (1.05-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Aqueous Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water with stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol or a similar solvent system can be performed for further purification.

Rationale for Experimental Choices:

  • Solvent Selection: DMF is an ideal polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Base Selection: Potassium carbonate is a mild and cost-effective base that is sufficient to deprotonate the phenol without promoting side reactions.

  • Protecting Group Rationale: The 3,4-dichlorobenzyl group offers good stability across a range of pH conditions and is resistant to many common reagents used in subsequent synthetic steps.[8]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Bromo-2-hydroxybenzaldehyde D DMF 70-80 °C A->D B 3,4-Dichlorobenzyl chloride B->D C K₂CO₃ C->D E 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde D->E

Caption: Williamson ether synthesis workflow.

A Comparative Look at Reactivity

The presence or absence of the phenolic hydroxyl group dictates the reactivity profile of these molecules.

Aldehyde-Centric Reactions

Both molecules readily undergo standard aldehyde transformations like reductive amination, Wittig reactions, and aldol condensations. However, the acidic proton of 5-Bromo-2-hydroxybenzaldehyde can interfere with basic or organometallic reagents, often necessitating the use of excess reagents or leading to lower yields. The protected aldehyde, 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde, provides a cleaner reaction profile in such cases.

Reactions at the C-Br Bond: The Advantage of Protection

The strategic advantage of using the protected aldehyde is most evident in cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling to form a biaryl system, the free hydroxyl group of 5-Bromo-2-hydroxybenzaldehyde would react with the organopalladium intermediates and the base, complicating the reaction. By using 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde, the cross-coupling can proceed smoothly. The protecting group can then be removed in a subsequent step if the free phenol is desired in the final product.

Suzuki_Coupling_Comparison cluster_unprotected Unprotected Route cluster_protected Protected Route U1 5-Bromo-2- hydroxybenzaldehyde U2 Protection Step (e.g., Benzylation) U1->U2 U3 Protected Aldehyde U2->U3 U4 Suzuki Coupling U3->U4 U5 Coupled Product (Protected) U4->U5 U6 Deprotection U5->U6 U7 Final Product U6->U7 P1 5-Bromo-2-[(3,4-dichloro- benzyl)oxy]benzaldehyde P2 Suzuki Coupling P1->P2 P3 Coupled Product (Protected) P2->P3 P4 Deprotection (Optional) P3->P4 P5 Final Product P4->P5

Caption: Comparative synthetic pathways for a Suzuki coupling reaction.

Relevance in Medicinal Chemistry and Drug Development

Both aldehydes serve as valuable precursors for a wide array of biologically active molecules.

  • 5-Bromo-2-hydroxybenzaldehyde and its derivatives, often referred to as salicylaldehydes, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] They are also used to synthesize Schiff bases, which are important intermediates in medicinal chemistry.[10]

  • 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of more complex molecules, including potential therapeutics. For example, related structures are precursors to non-peptide CCR5 antagonists, which have been investigated as anti-HIV agents.[7] The bulky, lipophilic dichlorobenzyl group can also contribute to the pharmacological profile of the final molecule.

Concluding Recommendations for the Synthetic Chemist

The selection between these two reagents should be a deliberate choice based on a thorough analysis of the synthetic strategy.

  • Opt for 5-Bromo-2-hydroxybenzaldehyde when:

    • The planned reactions are compatible with a free phenolic hydroxyl group.

    • The synthetic route is short, and the final target contains a free hydroxyl group.

    • Minimizing the number of synthetic steps and overall cost is a primary driver.

  • Opt for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde when:

    • The synthetic pathway involves reagents that are incompatible with acidic protons, such as organometallics or strong bases.

    • A multi-step synthesis necessitates the protection of the hydroxyl functionality until a later stage.

    • The 3,4-dichlorobenzyl ether moiety is a desired structural component of the target molecule.

By understanding the nuances of their reactivity and the strategic implications of the protecting group, researchers can make an informed decision that optimizes their synthetic endeavors.

References

  • Cheméo. Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook; [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. In NIST Chemistry WebBook; [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. [Link]

  • MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]

  • Protecting groups in organic synthesis. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Environmental Protection Agency. Benzaldehyde, 5-bromo-2-nitro- Properties. [Link]

  • PubChem. 5-Bromo-3,4-dihydroxybenzaldehyde. [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]

  • MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. [Link]

  • MDPI. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]

  • Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. PMC. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a specialized halogenated organic intermediate used primarily in the synthesis of bioactive small molecules (e.g., drug discovery scaffolds).[1][2] As a research chemical without a fully established toxicological profile, it must be handled under the Precautionary Principle , assuming it possesses the combined hazards of its structural parents: benzaldehydes and benzyl halides.

Chemical Identity & Hazard Classification
PropertyDetail
Chemical Name 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Functional Groups Aryl Aldehyde, Aryl Bromide, Dichlorobenzyl Ether
Physical State Solid (Powder/Crystalline)
Signal Word WARNING (Derived from Structure-Activity Relationship)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory Irritant (H335).[1][2][3]
Hidden Risk Potential Skin Sensitizer (common in benzyl ethers).[4]

Risk Assessment & PPE Strategy

Why this specific gear? Standard laboratory PPE is insufficient without specific modifications for halogenated organic solids. The presence of the bromine and chlorine atoms increases lipophilicity, potentially facilitating skin absorption if dissolved in organic solvents.

PPE Selection Matrix

The following protocol applies a "Task-Based" protection level.

Operational PhaseHand ProtectionEye/Face ProtectionRespiratory/Body
1.[1][2][5][6] Vial Receipt & Storage Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
2. Weighing (Solid) Double Nitrile (Outer glove changed if dusty)Chemical Goggles (Seal against fine dust)N95/P100 Mask (if outside hood) or Fume Hood (Preferred)
3. Synthesis (Solubilized) Laminate (Silver Shield) or Double Nitrile (Immediate change upon splash)Chemical GogglesFume Hood (Sash <18") + Lab Coat (Cotton/Flame Resistant)
4. Waste Disposal Heavy Duty Nitrile (8 mil)Chemical Goggles + Face ShieldFume Hood
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Critical Insight - Glove Permeation: If you solubilize this compound in Dichloromethane (DCM) , standard nitrile gloves will degrade in <5 minutes.[1] You must use a laminate under-glove (e.g., Silver Shield) or switch to a high-frequency change protocol.[1][2]

Operational Protocols (Step-by-Step)

A. Receipt & Storage Logistics[4][7][9]
  • Inspection: Upon receipt, inspect the vial for "crusting" on the outside, which indicates leakage.

  • Storage: Store in a cool, dry place (2-8°C is typical for benzaldehydes to prevent oxidation to benzoic acid).

  • Segregation: Keep away from Strong Oxidizers and Strong Bases . Benzaldehydes can undergo Cannizzaro reactions or oxidation, potentially generating heat.

B. Weighing & Transfer (Solid State)

Goal: Prevent inhalation of dust and contamination of the balance.

  • Engineering Control: Use a Chemical Fume Hood or a Powder Balance Enclosure . Do not weigh on an open bench.

  • Static Control: Use an anti-static gun or bar if the powder is "fly-away." Halogenated aromatics often carry significant static charge.

  • Technique:

    • Place a secondary container (weigh boat) inside the balance.

    • Use a disposable spatula.

    • Self-Validating Step: Wipe the balance area with a white Kimwipe wetted with methanol after use. If the wipe shows residue (beige/yellow), your transfer technique failed; re-clean.

C. Solubilization & Reaction

Goal: Mitigate splash hazards and solvent-mediated absorption.[1][2]

  • Solvent Choice:

    • DMSO/DMF: Excellent solubility but enhances skin permeability. Strict Double Gloving required.

    • DCM/Chloroform: Good solubility but permeates nitrile gloves rapidly. Laminate gloves required. [1][2]

  • Addition: Add the solid to the solvent, not vice-versa, to minimize "puffing" of dust.

Emergency Response & Disposal

Biological Exposure Logic[10]
  • Eye Contact: Flush for 15 minutes. The aldehyde group is a mucous membrane irritant; do not rub eyes.

  • Skin Contact: Wash with soap and water.[3][6][7][8][9] Do not use alcohol to wash skin, as it may increase absorption of the halogenated ring.

Waste Management (Logistics)

This compound contains Halogens (Br, Cl). It cannot go into the general organic waste stream in many jurisdictions.

  • Segregation: Dispose of in Halogenated Organic Waste containers.

  • Labeling: Clearly mark tags with "Halogenated" and "Aldehyde" to prevent mixing with incompatible acid wastes.

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if acidic byproducts are present.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE based on the physical state of the chemical.

SafetyProtocol Start START: Task Definition StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing/Transfer Solution Solution (Dissolved) StateCheck->Solution Reaction/Extraction RiskDust Risk: Inhalation/Dust Solid->RiskDust ControlSolid Control: Fume Hood / Balance Enclosure RiskDust->ControlSolid PPESolid PPE: Nitrile Gloves + N95 (if open bench) ControlSolid->PPESolid Disposal Disposal: Halogenated Waste Stream PPESolid->Disposal SolventCheck Solvent Type? Solution->SolventCheck StandardSolv Standard (MeOH, EtOAc) SolventCheck->StandardSolv PermeatingSolv Permeating (DCM, DMSO) SolventCheck->PermeatingSolv PPEStandard PPE: Nitrile Gloves (Splash) StandardSolv->PPEStandard PPESpecial PPE: Laminate Gloves or Dbl Nitrile PermeatingSolv->PPESpecial PPEStandard->Disposal PPESpecial->Disposal

Figure 1: Decision tree for PPE selection and engineering controls based on the physical state and solvent carrier of the compound.[1][2]

References

  • Santa Cruz Biotechnology (SCBT). 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde Product Information.[1][2][10] Retrieved from

  • National Research Council (US).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • PubChem. Compound Summary for Analog: 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1).[1][2] Retrieved from [1][2]

  • Thermo Fisher Scientific. Safety Data Sheet (Generic Benzaldehyde Derivatives). Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.